

Technical Support Center: Curing of Hexavinyldisiloxane Systems

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Compound of Interest

Compound Name: *Hexavinyldisiloxane*

Cat. No.: *B1588441*

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with platinum-catalyzed **hexavinyldisiloxane** silicone systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the curing of **hexavinyldisiloxane** systems?

A1: The curing process is based on a platinum-catalyzed hydrosilylation reaction. In this addition reaction, a platinum catalyst facilitates the reaction between the vinyl groups of the **hexavinyldisiloxane** (or a vinyl-functional polymer) and the silicon-hydride (Si-H) groups of a crosslinking agent. This forms a stable, crosslinked polymer network.^[1] The reaction creates an ethylene bridge between the polymer chains and, unlike condensation cure systems, does not produce any by-products, resulting in minimal shrinkage.^{[1][2]}

Q2: What are the common signs of incomplete curing?

A2: Incomplete curing can manifest in several ways. The most common signs include the silicone remaining liquid, gummy, or having a sticky or tacky surface even after the recommended cure time has passed.^{[3][4]} Other indicators can be a lack of expected physical properties, such as low hardness or poor tear strength. In severe cases of catalyst poisoning, the silicone in direct contact with a contaminating surface will fail to cure, while the rest of the material cures properly.^{[4][5][6]}

Q3: My sample is only tacky on the surface. What could be the cause?

A3: Surface tackiness is a classic sign of cure inhibition, where a substance is preventing the platinum catalyst from functioning correctly at the interface.^{[4][5]} This is often caused by direct contact with materials that contain catalyst poisons, such as sulfur, tin compounds, certain amines, or latex.^{[1][3][7]} It can also be caused by atmospheric contaminants or residue on the master model or mold.^{[4][8]}

Q4: Can the mixing ratio of the two components affect the final cure?

A4: Absolutely. Platinum-cured silicone systems are formulated to have a precise stoichiometric balance between the vinyl-functional component (Part A) and the hydride-functional crosslinker (Part B). Mixing the components "off-ratio" is a primary cause of curing failure.^{[4][7]} An incorrect ratio leads to an excess of one reactant, resulting in an incomplete reaction and a poorly crosslinked, sticky final product.^[4] Always measure components accurately by weight as specified by the manufacturer.^{[4][7]}

Q5: How does temperature influence the curing process?

A5: Temperature plays a critical role in the cure rate. Higher temperatures will accelerate the cure, shortening the pot life (working time) and the demold time.^{[2][9]} Conversely, lower temperatures (e.g., below 65°F or 18°C) will significantly slow down the reaction and can even lead to the silicone failing to cure at all.^{[5][9]} For every 10°C (18°F) increase in temperature, the reaction rate can roughly double.^[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: The entire silicone batch failed to cure or is very soft and gummy.

This issue typically points to a problem with the silicone mixture itself or the overall curing environment.

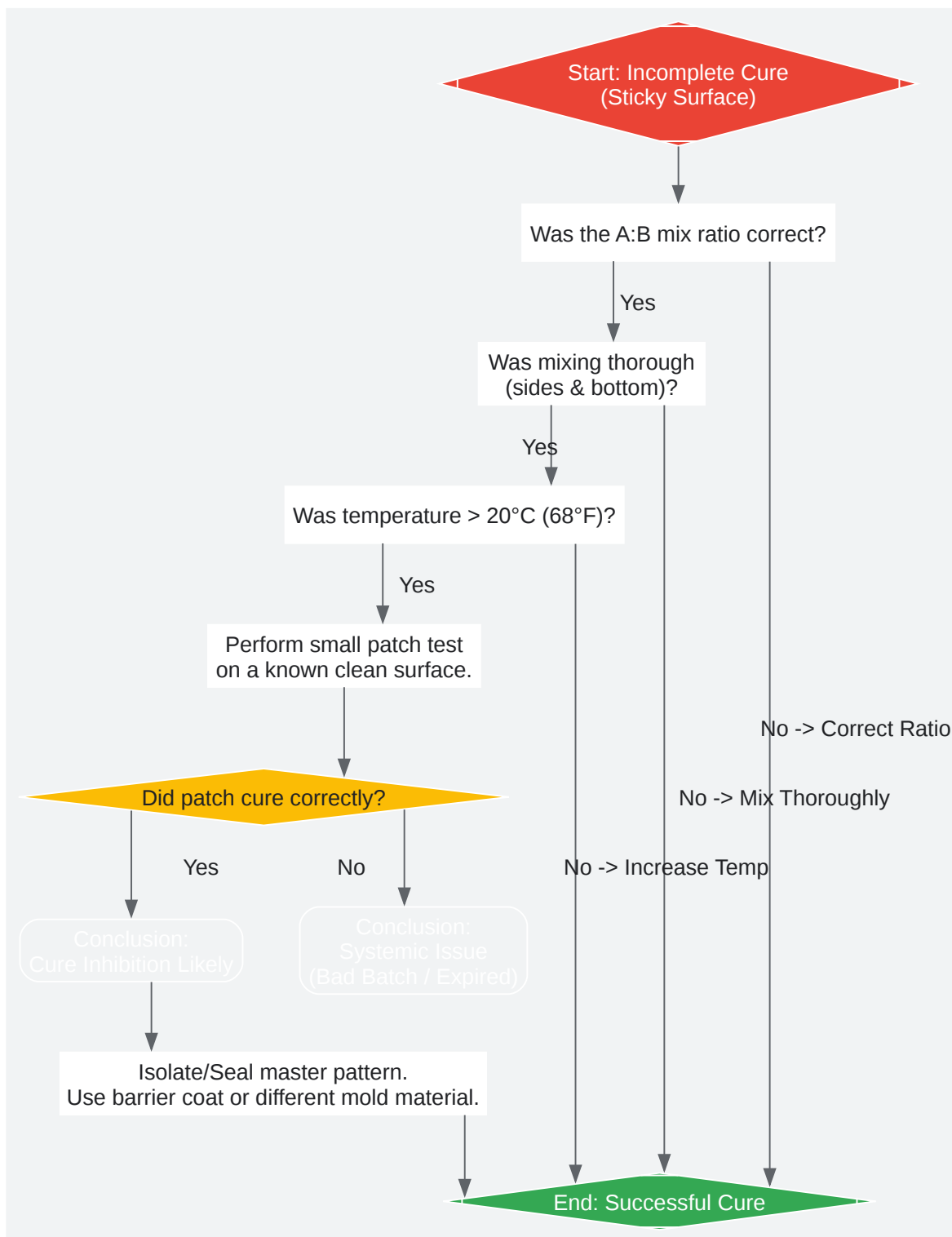
Possible Cause	Recommended Action
Incorrect Mix Ratio	Ensure you are accurately weighing both Part A and Part B according to the manufacturer's specifications. Do not mix by volume unless explicitly instructed to do so. [4] [7]
Inadequate Mixing	Scrape the sides and bottom of your mixing container thoroughly to ensure both components are homogeneously blended. Unmixed spots will result in localized sticky patches. [4]
Low Ambient Temperature	Move your setup to a warmer environment, ideally between 70-75°F (21-24°C). [5] Applying gentle heat (e.g., in an oven set to a low temperature as per manufacturer recommendations) can help to complete the cure. [4]
Expired Materials	Check the "use by" date on your silicone components. Expired materials may have reduced reactivity.

Issue 2: The silicone is cured but the surface in contact with my model/mold is sticky.

This is a classic symptom of cure inhibition, where the platinum catalyst is "poisoned" by a contaminating substance.

Common Inhibitors (Catalyst Poisons)	Recommended Action
Sulfur-Containing Materials	Avoid contact with sulfur-based modeling clays, latex gloves, natural and sulfur-cured rubbers (e.g., neoprene), and some sealants. [1] [3] [4] [7]
Tin Compounds	Do not use tools, containers, or models that have previously been in contact with tin-cure silicones. Tin salts are potent inhibitors. [3] [7]
Nitrogen Compounds (Amines)	Certain amines, amides, and nitriles can inhibit the cure. Be cautious with epoxy resins, some 3D printed materials, and amine-based curing agents. [3] [10] [11]
Other Contaminants	Heavy metals (lead, mercury, arsenic), some phosphorus compounds, and residual solvents can also poison the catalyst. [3] [11] Ensure all surfaces are clean and dry. When in doubt, perform a small spot test on an inconspicuous area of the material in question before committing to the full application. [1] [5]

A troubleshooting workflow for cure inhibition is presented below.



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Troubleshooting workflow for incomplete curing.

Quantitative Data Summary

The following tables provide reference data for typical parameters influencing the curing of platinum-catalyzed silicone systems.

Table 1: Effect of Temperature on Cure Time

Temperature	Approximate Effect on Cure Rate	Example Cure Time
< 18°C (65°F)	Significantly slowed; may not fully cure ^[9]	> 24 hours or indefinite
23°C (73°F)	Standard cure time (manufacturer specified)	4 - 6 hours
33°C (91°F)	Rate approximately doubles ^[2]	2 - 3 hours
43°C (109°F)	Rate approximately quadruples	1 - 1.5 hours

Note: These are generalized values. Always consult the technical data sheet for your specific product.

Table 2: Common Inhibitors and Their Sources

Inhibitor Class	Common Sources
Sulfur Compounds	Sulfur-based clays, latex gloves, natural rubber, neoprene, some oils[1][3][4]
Tin Compounds	Tin-cured silicones, some PVC stabilizers, organotin catalysts[3][7]
Nitrogen Compounds	Amines, amides, urethanes, some epoxy resins, certain 3D printed resins[3][10][11]
Phosphorus Compounds	Phosphines, phosphites[3]
Heavy Metals	Lead, mercury, arsenic and their compounds[11]

Experimental Protocols for Cure Assessment

To quantitatively assess the state of cure, the following analytical techniques are recommended.

Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To monitor the disappearance of the Si-H peak, which is directly proportional to the extent of the hydrosilylation reaction.
- Methodology:
 - Sample Preparation: Prepare a thin film of the reacting silicone mixture between two salt plates (e.g., KBr) or apply a thin layer onto a substrate compatible with ATR-FTIR.
 - Instrument Parameters:
 - Mode: Attenuated Total Reflectance (ATR) is often most convenient.
 - Spectral Range: 4000 - 650 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 16-32 scans for a good signal-to-noise ratio.

- Data Acquisition: Record spectra at regular time intervals (e.g., every 5-10 minutes) throughout the curing process.
- Data Analysis: The key peak to monitor is the Si-H stretching band, typically found around 2160-2170 cm^{-1} .^{[12][13]} Use a stable, non-reacting peak, such as the Si-CH₃ deformation at ~1260 cm^{-1} or the siloxane (Si-O-Si) band around 1000-1100 cm^{-1} , as an internal standard.^{[12][13][14]} Calculate the ratio of the Si-H peak height (or area) to the internal standard peak height at each time point. The degree of conversion can be calculated as: $\text{Conversion (\%)} = (1 - (\text{Peak_Ratio}_t / \text{Peak_Ratio}_{t0})) * 100$ where t is the time of measurement and t0 is the initial measurement.

Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat evolved during the exothermic curing reaction and to determine the residual heat of cure in a partially cured sample.
- Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed, uncured silicone into a hermetically sealed aluminum DSC pan. For residual cure analysis, use a sample of the partially cured material.
 - Instrument Parameters (Dynamic Scan):
 - Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a temperature well above the curing range (e.g., 200°C) at a controlled heating rate (e.g., 5, 10, 15, or 20 °C/min).^{[15][16]}
 - Atmosphere: Inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.^[16]
 - Data Acquisition: Record the heat flow as a function of temperature.
 - Data Analysis: Integrate the area of the exothermic peak to determine the total heat of reaction (ΔH_{total}). For a partially cured sample, the integrated area represents the residual heat of cure ($\Delta H_{\text{residual}}$). The degree of cure can be calculated as: $\text{Degree of Cure (\%)} = ((\Delta H_{\text{total}} - \Delta H_{\text{residual}}) / \Delta H_{\text{total}}) * 100$

Rheometry

- Objective: To monitor the change in viscoelastic properties (Storage Modulus G' and Loss Modulus G'') as the material transitions from a liquid to a solid.
- Methodology:
 - Sample Preparation: Place the freshly mixed liquid silicone onto the lower plate of the rheometer. Lower the upper plate (e.g., parallel plate or cone-and-plate geometry) to the desired gap (e.g., 1-2 mm).
 - Instrument Parameters (Oscillatory Time Sweep):
 - Mode: Small-amplitude oscillatory shear (SAOS).
 - Temperature: Isothermal, set to the desired cure temperature.
 - Frequency: Constant frequency (e.g., 1 Hz or 1 rad/s).
 - Strain/Stress: A small, constant strain or stress within the linear viscoelastic region (LVER) of the material.
 - Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η^*) as a function of time.
 - Data Analysis: The curing process is monitored by the increase in G' and G'' . The "gel point" or "crossover point" is where $G' = G''$, indicating the transition from liquid-like to solid-like behavior. The plateau of the G' curve at the end of the experiment indicates the final stiffness of the cured material.[\[17\]](#)

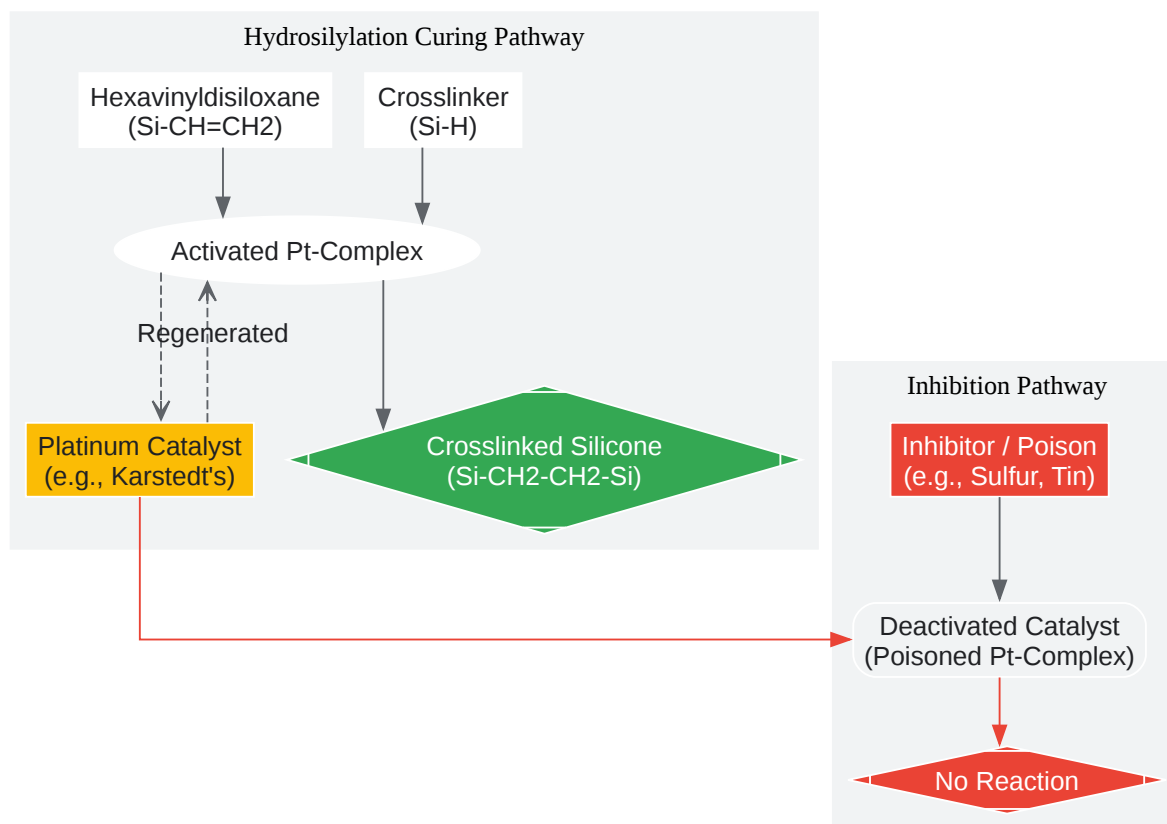
Durometry (Hardness Testing)

- Objective: To measure the final hardness of the cured silicone, which is a good indicator of whether the material has achieved its expected mechanical properties.
- Methodology:

- **Sample Preparation:** Ensure the silicone sample is fully cured as per the manufacturer's instructions and is at least 6 mm thick, as per ASTM D2240.[18] The surface should be flat and smooth.
- **Instrument:** Use a Shore A durometer for most silicone elastomers.[19][20] For very soft gels, a Shore OO durometer may be necessary.[19]
- **Measurement:** Press the durometer foot firmly and flatly against the sample surface. The reading should be taken immediately. Take multiple readings at different locations on the sample and average the results.[18]
- **Data Analysis:** Compare the measured Shore A hardness value to the value specified in the manufacturer's technical data sheet. A significantly lower value indicates incomplete curing.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical pathway of platinum-catalyzed hydrosilylation and the mechanism of inhibition.



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Hydrosilylation curing and inhibition pathways.

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